Cas no 2138334-00-4 (7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine)
7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine
- 2138334-00-4
- EN300-1075500
- 7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine
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- Inchi: 1S/C13H19NS/c1-9(2)13(5-6-13)12-11-10(3-7-14-12)4-8-15-11/h4,8-9,12,14H,3,5-7H2,1-2H3
- InChI Key: PYPKYNAGFLFJNV-UHFFFAOYSA-N
- SMILES: S1C=CC2CCNC(C1=2)C1(C(C)C)CC1
Computed Properties
- Exact Mass: 221.12382078g/mol
- Monoisotopic Mass: 221.12382078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 40.3Ų
7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1075500-0.05g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
| Enamine | EN300-1075500-0.1g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
| Enamine | EN300-1075500-0.25g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 0.25g |
$1170.0 | 2023-10-28 | |
| Enamine | EN300-1075500-0.5g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
| Enamine | EN300-1075500-1.0g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 1g |
$1442.0 | 2023-06-10 | ||
| Enamine | EN300-1075500-2.5g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 2.5g |
$2492.0 | 2023-10-28 | |
| Enamine | EN300-1075500-5.0g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 5g |
$4184.0 | 2023-06-10 | ||
| Enamine | EN300-1075500-10.0g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 10g |
$6205.0 | 2023-06-10 | ||
| Enamine | EN300-1075500-1g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 1g |
$1272.0 | 2023-10-28 | |
| Enamine | EN300-1075500-5g |
7-[1-(propan-2-yl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138334-00-4 | 95% | 5g |
$3687.0 | 2023-10-28 |
7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno2,3-cpyridine
Exploring the Potential of 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine (CAS No. 2138334-00-4) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, the compound 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine (CAS No. 2138334-00-4) has garnered significant attention due to its unique structural features and potential therapeutic applications. This heterocyclic molecule, characterized by its fused thienopyridine core and cyclopropyl substituent, represents a promising scaffold for drug discovery. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and its potential in targeting kinase pathways, which are central to many disease mechanisms.
The growing interest in CAS No. 2138334-00-4 aligns with broader trends in medicinal chemistry, where fused heterocycles are increasingly explored for their bioactivity and selectivity. Recent studies highlight the importance of thienopyridine derivatives in modulating protein-protein interactions, a hot topic in drug development. As the pharmaceutical industry shifts toward precision medicine, compounds like 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine offer versatile platforms for designing next-generation therapeutics with improved efficacy and reduced off-target effects.
One of the key advantages of this compound lies in its structural tunability. The propan-2-yl cyclopropyl moiety introduces steric and electronic effects that can fine-tune binding affinity, making it valuable for structure-activity relationship (SAR) studies. This adaptability is critical for addressing challenges such as drug resistance, a major concern in oncology and infectious disease research. Additionally, the compound’s lipophilicity and metabolic stability profiles are subjects of ongoing optimization efforts, as these properties directly impact oral bioavailability and pharmacokinetics.
Beyond its pharmaceutical potential, 7-1-(propan-2-yl)cyclopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has also sparked interest in material science. Its conjugated system and rigid architecture make it a candidate for organic electronic materials, particularly in optoelectronic devices. This dual applicability underscores the compound’s versatility and aligns with the interdisciplinary nature of modern chemical research.
As the scientific community continues to explore CAS No. 2138334-00-4, questions about its synthetic scalability, toxicity profiles, and mechanistic pathways remain active areas of investigation. Collaborative efforts between academia and industry are essential to unlock its full potential, particularly in addressing unmet medical needs. With advancements in computational chemistry and high-throughput screening, the future of this compound looks promising, bridging gaps between chemical innovation and therapeutic breakthroughs.
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